Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-
Description
Chemical Structure and Properties Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- (CAS 58470-12-5) is a Schiff base derivative characterized by a phenolic core substituted with a nitro group at the 4-position and a (2,4,6-tripropoxyphenyl)methyleneamino group at the 2-position. Its molecular formula is C22H28N2O6, with a molecular weight of 416.474 g/mol and a calculated LogP value of 4.75, indicating moderate lipophilicity .
Analytical Methods This compound is analyzed via reverse-phase (RP) HPLC using a Newcrom R1 column, a specialized stationary phase with low silanol activity. The mobile phase typically comprises acetonitrile, water, and phosphoric acid, though formic acid is substituted for mass spectrometry (MS) compatibility. The method is scalable for preparative isolation of impurities and pharmacokinetic studies .
Properties
CAS No. |
58470-12-5 |
|---|---|
Molecular Formula |
C22H28N2O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C22H28N2O6/c1-4-9-28-17-13-21(29-10-5-2)18(22(14-17)30-11-6-3)15-23-19-12-16(24(26)27)7-8-20(19)25/h7-8,12-15,25H,4-6,9-11H2,1-3H3 |
InChI Key |
QNFLOJLBFREGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)OCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol typically involves a multi-step process. One common synthetic route includes the condensation of 4-nitrophenol with 2,4,6-tripropoxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Condensation: The aldehyde group can react with amines to form Schiff bases under mild conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(2,4,6-tripropoxyphenyl)methylideneamino]phenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Structural Analogues with Substituted Benzylideneamino Groups
Several structurally related compounds share the benzylideneamino-phenol framework but differ in substituents:
Key Differences :
- Substituent Effects : The target compound’s tripropoxy groups increase steric bulk and hydrophobicity compared to ethoxy or methoxy groups in analogues. This may influence binding affinity in biological systems or chromatographic retention times .
- In contrast, dichloro substituents (e.g., 26449-56-9) introduce halogen bonding capabilities .
Comparison of Analytical Techniques
While the target compound is analyzed via RP-HPLC (Newcrom R1 column), structurally similar Schiff bases (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide) often employ chiral chromatography (e.g., Chiralpak® OD) for isomer separation, as seen in Example 7 and 8 of . This highlights the need for tailored methods based on substituent complexity.
Biological Activity
Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- (CAS Number: 58470-12-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H28N2O
- Molecular Weight : 416.468 g/mol
- Structure : The compound features a nitrophenol moiety linked to a tripropoxyphenyl group via a methylene bridge.
Antimicrobial Properties
Research has indicated that phenolic compounds often exhibit antimicrobial activity. A study evaluating various phenolic derivatives found that compounds similar to 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals. A comparative analysis of various phenolic compounds revealed that those with similar structures demonstrated high radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antimicrobial effects of various nitrophenol derivatives found that 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics.
-
Cytotoxicity Assays :
- In vitro cytotoxicity tests performed on cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.
-
Antioxidant Studies :
- The DPPH radical scavenging assay demonstrated that 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]- has a significant capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : Analyze and NMR to confirm the imine bond (C=N peak at ~8.5–9.5 ppm) and propoxy group integration .
- FTIR : Identify characteristic peaks for nitro (1520–1350 cm), aromatic C-H (3100–3000 cm), and C=N (1640–1620 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., expected [M+H] for C _{29}N _{5} $) .
Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region, particularly for the tripropoxyphenyl moiety .
What strategies enhance the bioactivity of derivatives targeting enzymes like mPGES-1 or COX?
Advanced Research Question
- Substituent Effects : Modify the tripropoxyphenyl group to improve hydrophobic interactions. For example, replacing propoxy with bulkier alkoxy groups (e.g., isopropoxy) increases binding affinity to hydrophobic enzyme pockets .
- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., chloro) at the para position of the phenol ring to strengthen interactions with catalytic residues .
- Selectivity Screening : Use in vitro assays to compare inhibition of mPGES-1 vs. COX-1/2. Compounds with <20% COX inhibition at 10 µM are considered selective .
Q. Example Data :
| Derivative | mPGES-1 IC (nM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Parent | 150 ± 10 | 25 ± 3 | 18 ± 2 |
| Chloro-Sub | 36 ± 5 | 12 ± 1 | 8 ± 1 |
How to address contradictory bioactivity data in computational vs. experimental studies?
Advanced Research Question
- Triplicate Assays : Conduct triplicate experiments with standard deviations (e.g., IC reported as mean ± SD) to ensure reproducibility .
- Molecular Dynamics (MD) : Refine docking poses (e.g., AutoDock Vina) with 100 ns MD simulations to account for protein flexibility, which may resolve discrepancies between predicted and observed binding affinities .
- Enzyme Source Variability : Validate activity using recombinant human mPGES-1 expressed in identical cell lines (e.g., HEK293) to minimize batch effects .
What safety protocols are essential for handling this compound in the lab?
Basic Research Question
- Toxicity Data : Refer to LD values for structurally similar phenols (e.g., oral LD in rats: ~1200 mg/kg) .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .
How to optimize computational models for predicting the compound’s reactivity?
Advanced Research Question
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks .
- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to simulate reaction conditions accurately .
- Validation : Cross-check computed IR/NMR spectra with experimental data to refine force field parameters .
How to resolve stability issues during storage or synthesis?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and imine groups .
- Moisture Control : Use molecular sieves in reaction mixtures to avoid hydrolysis of the Schiff base .
- pH Monitoring : Maintain reaction pH >5 to prevent protonation of the imine nitrogen, which destabilizes the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
